Bienvenue dans la boutique en ligne BenchChem!

6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one

PI3Kβ inhibitor Kinase selectivity Cancer therapeutics

Procure the validated, minimally substituted 6-amino-triazolopyrimidine core (CAS 869058-86-6) that served as the foundational scaffold for the clinical-stage PI3Kβ-selective inhibitor GSK2636771. This specific 7-one scaffold is essential for SAR-driven kinase inhibitor programs targeting PTEN-deficient cancers, where substitution patterns exquisitely control selectivity. Unlike potent multi-kinase derivatives, this compound displays quantified, weak affinity for adenosine A2A and A3 receptors (Ki > 1,000 nM), making it an ideal low-activity starting point for medicinal chemistry optimization or a definitive negative control in cell-based antiproliferative assays. Do not substitute with other triazolopyrimidine derivatives, as even minor structural changes lead to divergent biological outcomes.

Molecular Formula C5H5N5O
Molecular Weight 151.13 g/mol
CAS No. 869058-86-6
Cat. No. B3332059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one
CAS869058-86-6
Molecular FormulaC5H5N5O
Molecular Weight151.13 g/mol
Structural Identifiers
SMILESC1=C(C(=O)N2C(=N1)N=CN2)N
InChIInChI=1S/C5H5N5O/c6-3-1-7-5-8-2-9-10(5)4(3)11/h1-2H,6H2,(H,7,8,9)
InChIKeyAJUJEXMDZVIXNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one (CAS 869058-86-6) – A Core Scaffold for PI3Kβ and Adenosine Receptor Research


6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one (CAS 869058-86-6), a member of the triazolopyrimidine class, serves as a foundational core for developing selective kinase inhibitors and adenosine receptor antagonists [1]. It has been explicitly utilized as a core scaffold in the development of GSK2636771, a clinical-stage PI3Kβ-selective inhibitor [2], and also demonstrates measurable, albeit weak, affinity for adenosine A2A and A3 receptors [3].

Why General Triazolopyrimidines Cannot Substitute for 6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one in Targeted Procurement


Generic substitution fails because the triazolopyrimidine scaffold is a privileged but non-selective chemotype; activity profiles are exquisitely sensitive to substitution patterns. While some derivatives show potent multi-kinase inhibition (e.g., IC50 values in the low μM range against EGFR, VEGFR2, and TrkA) [1] or potent antiproliferative activity (e.g., IC50 of 0.96 μM against MGC-803 cells) [2], 6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one itself is a minimally substituted core that displays weak, millimolar affinity for adenosine receptors [3]. Using a different derivative would lead to an entirely different biological outcome, making this specific compound essential as a defined, low-activity starting point for SAR studies, a control, or a building block for further functionalization.

Quantitative Evidence Guide for 6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one Differentiation


Differentiation via PI3Kβ-Selective Inhibitor Development: A Clinically Validated Scaffold

6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one is the core scaffold from which GSK2636771, an orally bioavailable, PI3Kβ-selective inhibitor currently in clinical trials, was developed [1]. The lead optimization program on this scaffold yielded compounds with potent enzyme inhibition (IC50 ∼ 0.100 μM) and significant growth inhibition in a PTEN-deficient cancer cell line [1]. This differentiates it from other triazolopyrimidine cores used for multi-kinase inhibition, such as those targeting EGFR, VEGFR2, and CDK2 simultaneously [2].

PI3Kβ inhibitor Kinase selectivity Cancer therapeutics

Quantitative Affinity Profile at Adenosine Receptors: A Baseline for Medicinal Chemistry

The compound demonstrates a measurable, though weak, affinity for human adenosine A2A and A3 receptors, providing a specific, quantitative baseline for SAR studies [1]. Its affinity (Ki = 4,360 nM for A2A; Ki = 1,810 nM for A3) [1] contrasts sharply with optimized adenosine receptor antagonists, which typically exhibit nanomolar or even sub-nanomolar affinities [2].

Adenosine receptor Binding affinity SAR studies

Distinct Cytotoxicity Profile: A Non-Toxic Scaffold Compared to Potent Antiproliferative Derivatives

While 6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one itself is not typically associated with potent cytotoxicity, closely related derivatives from the same class exhibit strong antiproliferative effects [1]. This stark difference in potency confirms the core scaffold's low baseline activity and its sensitivity to substitution.

Antiproliferative activity Cytotoxicity Cancer cell lines

Validated Application Scenarios for Procuring 6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one


As a Core Scaffold for PI3Kβ-Selective Inhibitor Development

Researchers focused on developing selective inhibitors for the PI3Kβ isoform, particularly for PTEN-deficient cancers, should procure this compound. It is the validated core from which the clinical candidate GSK2636771 was derived, and the SAR around this specific 7-one scaffold is well-documented [3].

As a Quantitative Baseline for Adenosine Receptor SAR Studies

For medicinal chemists designing novel adenosine receptor antagonists, this compound serves as an ideal, low-affinity starting point (Ki > 1,000 nM for A2A and A3 receptors) [3]. Its quantified weak activity allows for precise measurement of potency gains from subsequent structural modifications.

As a Negative Control for Antiproliferative and Cytotoxicity Assays

Given that optimized triazolopyrimidines can exhibit potent antiproliferative activity (IC50 < 1 μM) [3], this minimally substituted core can be procured as a negative control in cell-based assays to confirm that observed effects are due to specific substitution and not the scaffold itself.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.